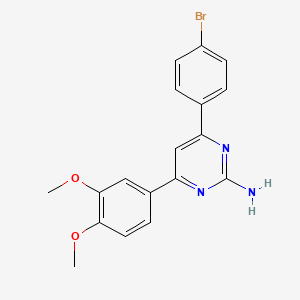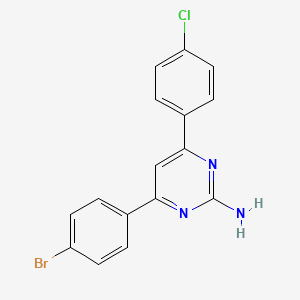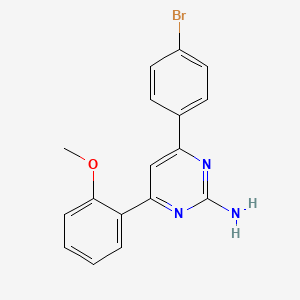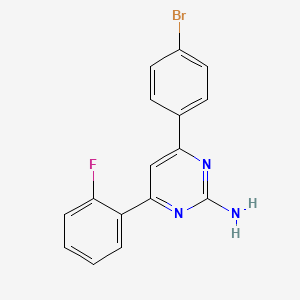
4-(4-Bromophenyl)-6-(4-methylphenyl)pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Bromophenyl)-6-(4-methylphenyl)pyrimidin-2-amine, also known as 4-BPPM, is a synthetic compound with a wide range of applications in scientific research. It is a member of the pyrimidine family, which is a heterocyclic aromatic organic compound. 4-BPPM exhibits a number of unique properties, such as low toxicity, high solubility, and a wide range of reactivity. As such, it has been widely used in a variety of scientific research applications, including drug discovery, biochemistry, and physiology.
Wissenschaftliche Forschungsanwendungen
4-(4-Bromophenyl)-6-(4-methylphenyl)pyrimidin-2-amine has been widely used in scientific research, particularly in drug discovery and biochemistry. It has been used to study the activity of enzymes, such as cytochrome P450, and to investigate the effects of drugs on the body. It has also been used to study the structure and function of proteins, and to investigate the mechanisms of drug action. 4-(4-Bromophenyl)-6-(4-methylphenyl)pyrimidin-2-amine has also been used in the synthesis of a variety of compounds, such as peptides and oligonucleotides.
Wirkmechanismus
The mechanism of action of 4-(4-Bromophenyl)-6-(4-methylphenyl)pyrimidin-2-amine is not fully understood. However, it is believed to act as an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other substances in the body. In addition, 4-(4-Bromophenyl)-6-(4-methylphenyl)pyrimidin-2-amine has been shown to interact with other proteins, such as the serotonin receptor, and to modulate the activity of these proteins.
Biochemical and Physiological Effects
4-(4-Bromophenyl)-6-(4-methylphenyl)pyrimidin-2-amine has been shown to have a number of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and to have an anti-tumor effect. In addition, it has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other substances in the body.
Vorteile Und Einschränkungen Für Laborexperimente
4-(4-Bromophenyl)-6-(4-methylphenyl)pyrimidin-2-amine has a number of advantages for use in laboratory experiments. It is a low-toxicity compound, with a wide range of reactivity. In addition, it is highly soluble in water and most organic solvents, making it easy to use in a variety of experiments. However, it is important to note that 4-(4-Bromophenyl)-6-(4-methylphenyl)pyrimidin-2-amine is a synthetic compound, and as such, its effects may not be the same as those of naturally-occurring compounds.
Zukünftige Richtungen
The future of 4-(4-Bromophenyl)-6-(4-methylphenyl)pyrimidin-2-amine is bright, with a number of potential applications in scientific research. It could be used to study the structure and function of proteins, and to investigate the mechanisms of drug action. In addition, it could be used to investigate the effects of drugs on the body, and to study the activity of enzymes, such as cytochrome P450. Finally, it could be used in the synthesis of a variety of compounds, such as peptides and oligonucleotides.
Synthesemethoden
4-(4-Bromophenyl)-6-(4-methylphenyl)pyrimidin-2-amine can be synthesized by a variety of methods, including the Suzuki-Miyaura coupling reaction, the Sonogashira coupling reaction, and the Wittig reaction. The Suzuki-Miyaura coupling reaction is the most common method of synthesis, and involves the reaction of an aryl halide with a palladium catalyst to form the desired product. The Sonogashira coupling reaction involves the reaction of an aryl halide with an alkynyl halide in the presence of a palladium catalyst. The Wittig reaction is a more complex method of synthesis, and involves the reaction of an aldehyde with a phosphonium salt in the presence of a base.
Eigenschaften
IUPAC Name |
4-(4-bromophenyl)-6-(4-methylphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3/c1-11-2-4-12(5-3-11)15-10-16(21-17(19)20-15)13-6-8-14(18)9-7-13/h2-10H,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPJOXDQSGRMTMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromophenyl)-6-(4-methylphenyl)pyrimidin-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2R)-1-(11bS)-(Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)-2-methyl-1,2,3,4-tetrahydroquinoline, 98%](/img/structure/B6347230.png)



![N-[(1R,2R)-2-Aminocyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea, 98%, (99% ee)](/img/structure/B6347252.png)




